(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile
Overview
Description
(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile is a chemical compound with the molecular formula C8H5F5N2O2S and a molecular weight of 288.194516. It is characterized by the presence of a nitro group, a pentafluorosulfanyl group, and an acetonitrile group attached to a phenyl ring .
Mechanism of Action
This group has been investigated for its influence on a variety of common synthetic transformations utilized in fields of bioconjugation and drug development . The pentafluorosulfanyl group demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . It is highly polar due to the presence of multiple fluorine atoms, exerting a strong inductive electron-withdrawing effect . Despite this polarity, the pentafluorosulfanyl group is also highly lipophilic .
In terms of biodegradation, some Pseudomonas spp. can utilize pentafluorosulfanyl-substituted aminophenols as sole carbon and energy sources . This is the first study to demonstrate that microorganisms can biodegrade pentafluorosulfanyl-substituted aromatic compounds releasing fluoride ion, and biotransform them generating a toxic metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile may involve large-scale nitration and fluorination processes. These methods are designed to be cost-effective and scalable, ensuring consistent quality and supply for various applications .
Chemical Reactions Analysis
Types of Reactions
(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The acetonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the acetonitrile position .
Scientific Research Applications
(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile: Similar structure but with a trifluoromethyl group instead of a pentafluorosulfanyl group.
(2-Nitro-4-(difluoromethyl)phenyl)acetonitrile: Contains a difluoromethyl group.
(2-Nitro-4-(fluoromethyl)phenyl)acetonitrile: Features a fluoromethyl group.
Uniqueness
(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential biological activity compared to its analogs .
Properties
IUPAC Name |
2-[2-nitro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5N2O2S/c9-18(10,11,12,13)7-2-1-6(3-4-14)8(5-7)15(16)17/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINMUFZCLLETTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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